3,4-difluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Epigenetics HDAC Inhibition Isoform Selectivity

3,4-difluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, known as BRD3308, is a synthetic organic compound and an isoform-selective inhibitor of histone deacetylase 3 (HDAC3). It is a key member of an 'isochemogenic' set of inhibitors derived from the clinical scaffold CI-994, rationally designed to dissect the specific roles of class I HDACs.

Molecular Formula C19H18F2N2O2
Molecular Weight 344.362
CAS No. 955708-22-2
Cat. No. B2800035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
CAS955708-22-2
Molecular FormulaC19H18F2N2O2
Molecular Weight344.362
Structural Identifiers
SMILESCCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C19H18F2N2O2/c1-2-18(24)23-8-7-12-3-5-15(9-14(12)11-23)22-19(25)13-4-6-16(20)17(21)10-13/h3-6,9-10H,2,7-8,11H2,1H3,(H,22,25)
InChIKeyVYYVBZNWNLLVGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BRD3308 (CAS 955708-22-2): A Highly Selective HDAC3 Inhibitor for β-Cell Protection and Inflammation Research


3,4-difluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, known as BRD3308, is a synthetic organic compound and an isoform-selective inhibitor of histone deacetylase 3 (HDAC3) [1]. It is a key member of an 'isochemogenic' set of inhibitors derived from the clinical scaffold CI-994, rationally designed to dissect the specific roles of class I HDACs [2]. BRD3308 is primarily differentiated by its high selectivity for HDAC3, which translates into specific functional outcomes such as the protection of pancreatic β-cells from apoptosis and the suppression of inflammatory pyroptosis, without the toxicities associated with broader HDAC inhibition [3].

Why Pan-HDAC or Other Class I HDAC Inhibitors Cannot Replace BRD3308 in Targeted Research


Broad-spectrum HDAC inhibitors like CI-994 and even selective HDAC1/2 inhibitors induce significant toxicities, including the inhibition of human megakaryocyte differentiation, which BRD3308 completely avoids [1]. This is because HDAC1 and HDAC2 inhibition is directly linked to this toxicity, while selective HDAC3 inhibition is not [1]. Simply substituting BRD3308 with a less selective HDAC inhibitor in assays for β-cell protection or inflammation would introduce mechanism-based toxicity and confounding variables, making data uninterpretable. The quantitative evidence below demonstrates why BRD3308's specific selectivity window is not just an incremental improvement, but a prerequisite for functional studies targeting the HDAC3 isoform [2].

Quantitative Evidence for the Differentiated Performance of BRD3308 (3,4-difluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide)


BRD3308 Exhibits >20-Fold Selectivity for HDAC3 over HDAC1 and HDAC2

BRD3308 demonstrates significantly higher selectivity for HDAC3 compared to other class I HDACs. Its Ki for HDAC3 is 29 nM, which is over 175-fold more potent than its Ki for HDAC1 (6,300 nM) and over 170-fold more potent than its Ki for HDAC2 (5,100 nM) [1]. In functional IC50 assays, BRD3308 inhibits HDAC3 with an IC50 of 54 nM, showing 23-fold selectivity over HDAC1 (IC50 1,260 nM) and HDAC2 (IC50 1,340 nM) . This contrasts with the parent compound CI-994, a clinical pan-HDAC inhibitor which does not display this isoform selectivity.

Epigenetics HDAC Inhibition Isoform Selectivity

Functional Selectivity: BRD3308 Protects β-Cells Without Megakaryocyte Toxicity

In a head-to-head comparison study using an isochemogenic set of inhibitors, BRD3308 suppressed inflammatory cytokine-induced pancreatic β-cell apoptosis and increased functional insulin release. Under identical conditions, inhibitors selective for HDAC1 and HDAC2 were toxic to β-cells. Crucially, BRD3308 had no effect on human megakaryocyte differentiation, a significant toxicity observed with HDAC1/2 inhibitors [1]. This demonstrates that the therapeutic benefit of β-cell protection is specifically tied to HDAC3 inhibition and is not achievable with drugs that co-inhibit HDAC1/2.

Diabetes Beta-Cell Protection Selective Toxicity Drug Safety

In Vivo Efficacy: BRD3308 Prevents Diabetes in NOD Mice with Quantified β-Cell Preservation

In a controlled in vivo study, female NOD mice treated with BRD3308 were significantly protected from diabetes development. Animals treated with 10 mg/kg BRD3308 exhibited significantly decreased numbers of apoptotic β-cells compared to vehicle-treated controls. Furthermore, treatment with both 1 mg/kg and 10 mg/kg BRD3308 resulted in enhanced β-cell proliferation [1]. A comparable study using a pan-HDAC inhibitor (SAHA/Vorinostat) in NOD mice showed only a delay in diabetes onset but was associated with significant toxicity and did not specifically enhance β-cell proliferation [2].

Type 1 Diabetes In Vivo Model Islet Infiltration Beta-Cell Proliferation

Mechanistic Differentiation: BRD3308 Suppresses Pyroptosis via H3K27 Acetylation

BRD3308 inhibits HDAC3 activity by altering its conformation, which leads to a significant increase in H3K27 acetylation (H3K27Ac). This specific epigenetic modification upregulates the autophagy-related gene 5 (ATG5), a key component of autophagosomes, thereby activating autophagy and inhibiting NLRP3-mediated pyroptosis in macrophages [1]. This is a mechanistically distinct pathway compared to broad-spectrum HDAC inhibitors like SAHA, which globally hyperacetylate histones and can induce apoptosis through multiple, non-specific mechanisms.

Inflammation Pyroptosis Acute Lung Injury Epigenetic Regulation

High Chemical Purity of >98% as Determined by HPLC Analysis

For reproducible research, high chemical purity is paramount. Commercial suppliers report the purity of BRD3308 (CAS 955708-22-2) as a minimum of 98.82% as determined by HPLC analysis . This level of purity ensures that biological effects observed in sensitive assays are attributable to the target compound and not to contaminants, a common issue with less rigorously purified in-house or generic compounds.

Analytical Chemistry Quality Control Purity Analysis

Optimal Research Applications for BRD3308 (3,4-difluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide)


Dissecting HDAC3-Specific Biology in Type 1 Diabetes

In type 1 diabetes research, BRD3308 is the compound of choice to specifically inhibit HDAC3 and study its role in β-cell protection without the confounding toxicity of HDAC1/2 inhibition. Its proven ability to suppress islet infiltration, reduce β-cell apoptosis, and enhance β-cell proliferation in vivo makes it a key tool for validating HDAC3 as a therapeutic target [1].

Investigating Epigenetic Mechanisms of Pyroptosis in Acute Lung Injury

For studies on sepsis-induced acute lung injury (ALI), BRD3308 uniquely triggers a specific epigenetic cascade (HDAC3 inhibition -> H3K27 hyperacetylation -> ATG5 upregulation -> autophagy activation) that inhibits NLRP3-mediated pyroptosis. This contrasts with the broad and often toxic mechanisms of other HDAC inhibitors, enabling precise mechanistic studies [2].

Preclinical Studies on Neuroinflammation and Intraventricular Hemorrhage

In neuroinflammation models, BRD3308 has demonstrated the ability to modulate microglial pyroptosis and improve neurological outcomes after intraventricular hemorrhage by upregulating PPARγ and inhibiting the NLRP3/GSDMD pathway. Its isoform selectivity is critical for translating these findings, minimizing off-target neurological effects seen with less selective compounds [3].

HIV-1 Latency Reversal Research

BRD3308 is a potent activator of HIV-1 transcription and can disrupt HIV-1 latency. Its use in 'shock and kill' strategies for HIV eradication is supported by evidence that it can induce outgrowth of HIV-1 from resting CD4+ T cells of aviremic patients [4].

Quote Request

Request a Quote for 3,4-difluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.